Cas no 663170-09-0 (methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate)

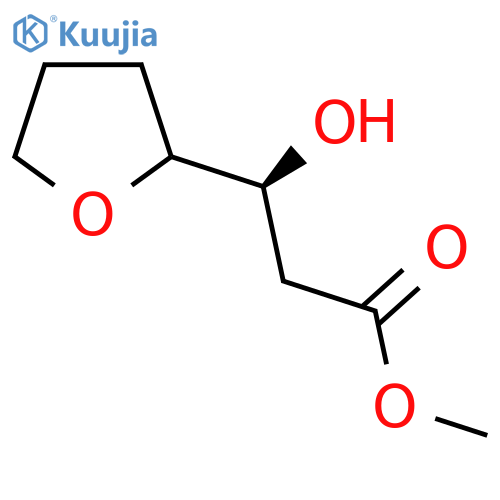

663170-09-0 structure

商品名:methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate

- EN300-1851823

- 663170-09-0

-

- インチ: 1S/C8H14O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h6-7,9H,2-5H2,1H3/t6-,7?/m0/s1

- InChIKey: LBFWQLXLQPJATQ-PKPIPKONSA-N

- ほほえんだ: O1CCCC1[C@H](CC(=O)OC)O

計算された属性

- せいみつぶんしりょう: 174.08920892g/mol

- どういたいしつりょう: 174.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 55.8Ų

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1851823-0.25g |

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |

663170-09-0 | 0.25g |

$1525.0 | 2023-09-19 | ||

| Enamine | EN300-1851823-1g |

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |

663170-09-0 | 1g |

$1658.0 | 2023-09-19 | ||

| Enamine | EN300-1851823-0.1g |

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |

663170-09-0 | 0.1g |

$1459.0 | 2023-09-19 | ||

| Enamine | EN300-1851823-1.0g |

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |

663170-09-0 | 1g |

$1658.0 | 2023-06-01 | ||

| Enamine | EN300-1851823-0.05g |

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |

663170-09-0 | 0.05g |

$1393.0 | 2023-09-19 | ||

| Enamine | EN300-1851823-5.0g |

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |

663170-09-0 | 5g |

$4806.0 | 2023-06-01 | ||

| Enamine | EN300-1851823-10.0g |

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |

663170-09-0 | 10g |

$7128.0 | 2023-06-01 | ||

| Enamine | EN300-1851823-2.5g |

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |

663170-09-0 | 2.5g |

$3249.0 | 2023-09-19 | ||

| Enamine | EN300-1851823-10g |

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |

663170-09-0 | 10g |

$7128.0 | 2023-09-19 | ||

| Enamine | EN300-1851823-0.5g |

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate |

663170-09-0 | 0.5g |

$1591.0 | 2023-09-19 |

methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

663170-09-0 (methyl (3S)-3-hydroxy-3-(oxolan-2-yl)propanoate) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量